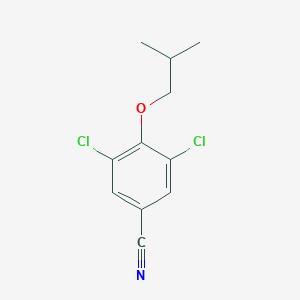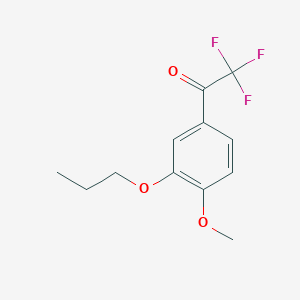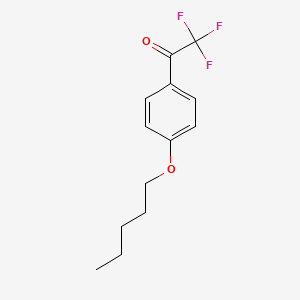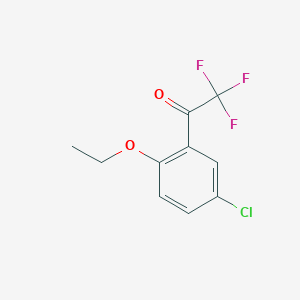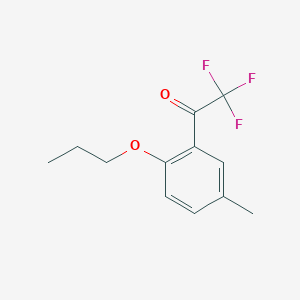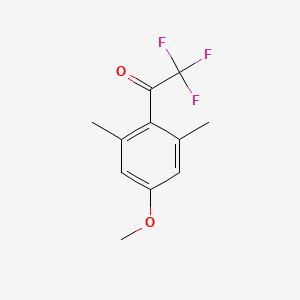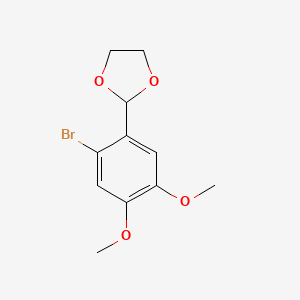
1-(4-Chloro-3-methylphenyl)pentan-1-one
Overview
Description
1-(4-Chloro-3-methylphenyl)pentan-1-one is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chloro-3-methylphenyl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-methylphenyl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes: Shen De-long (2007) reported the synthesis of 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone, achieving a yield of 98.3% with a purity of 97.4% (Shen De-long, 2007).
Neurotransmitter Reuptake Inhibitors: P. Meltzer et al. (2006) synthesized and evaluated a series of 2-aminopentanophenones, which yielded selective inhibitors of dopamine and norepinephrine transporters. This study focused on developing medications for cocaine abuse (Meltzer, Butler, Deschamps, & Madras, 2006).
Structural Analysis in Chemotherapeutics: J. Żabiński et al. (2010) conducted solid-state analysis using X-ray diffraction and 13C, 15N CP/MAS NMR methods on pentamidine analogs, which are relevant in the development of chemotherapeutic agents (Żabiński, Maciejewska, & Wolska, 2010).
Spectroscopic Studies for Drug Identification: J. Nycz et al. (2016) identified novel hydrochloride salts of cathinones through GC-MS, IR, NMR, and X-ray diffraction methods. This research is significant for forensic science applications (Nycz, Paździorek, Małecki, & Szala, 2016).
Photochemistry: P. Klán and Jaromír Literák (1999) investigated temperature-dependent solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. This research contributes to understanding the photoreactivity of such compounds (Klán & Literák, 1999).
Spectroscopic Characterization in Drug Enforcement: P. Kuś et al. (2019) characterized hydrochloride cathinones found during seizures by drug enforcement agencies using NMR, infrared, Raman spectroscopies, and X-ray crystallography. This study is crucial for identifying designer drugs (Kuś, Rojkiewicz, Kusz, Książek, & Sochanik, 2019).
properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAAGMSIFBEBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenyl)pentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



